Ethyl Ethoxymethylenenitroacetate

Description

Foundational Context of Nitro-Substituted Alkenes and Enamine Equivalents as Synthetic Intermediates

Nitro-substituted alkenes are a class of powerful and versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group renders the double bond highly susceptible to nucleophilic attack, making these compounds excellent Michael acceptors. researchgate.netuts.edu.au This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of functionalized molecules. researchgate.netuts.edu.au The nitro group itself can be subsequently transformed into other valuable functional groups, such as amines, ketones, or oximes, further enhancing the synthetic utility of these intermediates. uts.edu.ausci-hub.se The reactions involving nitroalkenes, including Michael additions, cycloadditions, and Henry (nitro-aldol) reactions, often proceed with high regio- and stereoselectivity. researchgate.net

Enamines, the nitrogen analogs of enols, are also crucial intermediates in organic synthesis. makingmolecules.comwikipedia.org Formed from the reaction of a ketone or aldehyde with a secondary amine, enamines are nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. makingmolecules.commasterorganicchemistry.com They serve as enolate equivalents, reacting with a variety of electrophiles such as alkyl halides and α,β-unsaturated carbonyl compounds in reactions like the Stork enamine alkylation and Michael additions. libretexts.orgvanderbilt.edu A key advantage of using enamines over enolates is that they are generally neutral, easier to prepare, and can often avoid over-alkylation issues. libretexts.org

Historical Trajectory and Seminal Contributions of Ethyl Ethoxymethylenenitroacetate in Organic Chemistry

Overview of Key Structural Features and Inherent Reactivity Modifiers

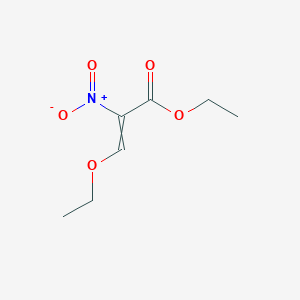

This compound, with the chemical formula C6H9NO4, possesses a unique combination of functional groups that dictate its reactivity.

| Property | Value |

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

The key structural features include:

An electron-withdrawing nitro group (NO2) and an ester group (COOEt) attached to the same carbon of the double bond. This dual activation makes the β-carbon exceptionally electrophilic and prone to attack by a wide range of nucleophiles.

An ethoxy group (OEt) attached to the β-carbon, which acts as a good leaving group.

This arrangement of functional groups creates a highly reactive "push-pull" system. The electron-donating character of the ethoxy group's oxygen lone pair pushes electron density into the double bond, while the potent electron-withdrawing nitro and ester groups pull electron density away. This polarization is key to its reactivity.

Strategic Importance and Versatility as a C3 Synthon and Methine Donor in Modern Synthetic Methodologies

This compound is a valuable C3 synthon , meaning it can introduce a three-carbon unit into a molecule during a synthetic sequence. Its most prominent role is in the synthesis of heterocyclic compounds.

A prime example is its use in the synthesis of quinoline (B57606) derivatives. In a reaction analogous to the Gould-Jacobs reaction, it condenses with anilines. The aniline (B41778) nitrogen attacks the electrophilic β-carbon of the this compound, displacing the ethoxy group. This is followed by a thermal cyclization and tautomerization to yield a 4-hydroxyquinoline-3-carboxylate derivative. This methodology has been employed in the preparation of compounds like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. researchgate.netchemicalbook.com

Furthermore, this compound can act as a methine donor . The =CH-OEt group can be transferred to a nucleophilic substrate, with the nitro and ester groups facilitating the initial nucleophilic attack and the ethoxy group serving as the leaving group. This allows for the introduction of a functionalized one-carbon unit, which can be a crucial step in the elaboration of complex molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO5 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

ethyl 3-ethoxy-2-nitroprop-2-enoate |

InChI |

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

NCRBAZRGVXAEOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Ethoxymethylenenitroacetate and Its Precursors

Established Preparative Routes and Procedural Refinements

The synthesis of ethyl ethoxymethylenenitroacetate and its precursors has traditionally relied on robust and well-established chemical transformations. These methods, primarily centered around condensation reactions and alkylation strategies, have been refined over the years to improve yields and purity.

Condensation-Based Synthesis Approaches

Condensation reactions are a cornerstone in the synthesis of this compound, primarily through the formation of its key precursor, ethyl acetoacetate (B1235776), and the subsequent introduction of the ethoxymethylene group. The Claisen condensation of ethyl acetate (B1210297) is a classic method for producing ethyl acetoacetate. youtube.com This reaction typically involves the self-condensation of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the corresponding β-keto ester. researchgate.net

A pivotal step towards this compound is the reaction of an active methylene (B1212753) compound with an ethoxymethylating agent. A well-documented procedure involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. chemicalbook.com This reaction, when heated, yields ethyl 2-(ethoxymethylene)acetoacetate, a close structural analog of the target molecule. chemicalbook.com

A more direct and relevant condensation for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of a compound containing an active methylene group, such as ethyl nitroacetate (B1208598), with a carbonyl equivalent. nih.gov In the context of forming the ethoxymethylene group, a variation of this reaction utilizes triethyl orthoformate. The reaction between ethyl nitroacetate and triethyl orthoformate, often catalyzed by a base like piperidine, leads to the formation of this compound. rsc.org The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol (B145695) molecules results in the desired product.

Table 1: Representative Condensation Reactions for Precursors and the Target Molecule

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Ethyl acetate | Sodium ethoxide | Ethyl acetoacetate | - | youtube.comresearchgate.net |

| Ethyl acetoacetate, Triethyl orthoformate | Acetic anhydride | Ethyl 2-(ethoxymethylene)acetoacetate | 80 | chemicalbook.com |

| Ethyl nitroacetate, Triethyl orthoformate | Piperidine | This compound | - | rsc.org |

Note: Specific yield for the piperidine-catalyzed reaction was not provided in the general reference.

Alkylation and Substitution Strategies

Alkylation and substitution reactions are fundamental in modifying the precursors of this compound, particularly ethyl nitroacetate itself. The active methylene group in ethyl nitroacetate is acidic and can be deprotonated to form a nucleophilic enolate, which can then be alkylated with various electrophiles. organic-chemistry.org

Studies have shown that the alkylation of ethyl nitroacetate can be effectively carried out using solid-liquid phase transfer catalysis (PTC) in the absence of a solvent. organic-chemistry.org This method provides a simplified experimental procedure for preparing alkylated nitroacetic ethyl esters. For instance, the reaction of ethyl nitroacetate with alkyl halides in the presence of a base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can yield mono- or di-alkylated products. organic-chemistry.org The choice of base and reaction conditions can influence the outcome, with weaker bases and controlled stoichiometry favoring mono-alkylation. organic-chemistry.org

These alkylation strategies are crucial for creating a diverse library of substituted nitroacetates, which can then potentially be converted to a range of substituted ethoxymethylenenitroacetate derivatives.

Table 2: Alkylation of Ethyl Nitroacetate under Phase Transfer Catalysis

| Alkylating Agent | Base | Catalyst | Yield (%) | Reference |

| Benzyl bromide | KHCO₃ | TBAB | 40 | organic-chemistry.org |

| Allyl bromide | KHCO₃ | TBAB | 55 | organic-chemistry.org |

| Ethyl bromoacetate | KHCO₃ | TBAB | 60 | organic-chemistry.org |

| Methyl iodide | KOBut | TBAB | 75 | organic-chemistry.org |

Catalytic and Asymmetric Synthesis Development

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to enhance efficiency, selectivity, and enantiocontrol. The synthesis of this compound and its analogs has also benefited from these advancements.

Organocatalytic Preparations for Enantiomeric Control

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules without the need for metal catalysts. youtube.com In the context of this compound synthesis, organocatalysts can be employed in key bond-forming reactions to induce enantioselectivity.

The Knoevenagel condensation, a key reaction for forming the carbon-carbon double bond in the target molecule, can be rendered asymmetric through the use of chiral organocatalysts. For instance, bifunctional organocatalysts, such as those based on thiourea (B124793) or primary amines, can activate both the nucleophile and the electrophile, facilitating a stereocontrolled reaction. While specific examples for the enantioselective synthesis of this compound are not extensively documented, the general principles of asymmetric organocatalysis are applicable. Chiral primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes, demonstrating the potential for controlling stereochemistry at the α-position of carbonyl compounds. nih.gov

Furthermore, organocatalytic asymmetric Mannich-type reactions and Michael additions to nitroalkenes are well-established methods for creating chiral centers. nih.gov These strategies could be adapted to synthesize chiral precursors to this compound or to introduce chirality in subsequent transformations of the molecule.

Transition Metal-Catalyzed Routes

Transition metal catalysis offers a broad spectrum of synthetic transformations that can be applied to the synthesis of this compound and its derivatives. nih.gov These catalysts are known for their high efficiency and ability to promote reactions that are otherwise difficult to achieve.

For the synthesis of functionalized nitroalkenes, which are structurally related to this compound, transition metal-catalyzed cross-metathesis reactions have proven effective. organic-chemistry.org For example, Grubbs' second-generation catalyst has been used for the cross-metathesis of simple nitroalkanes with various alkenes. organic-chemistry.org This methodology could potentially be adapted to introduce the ethoxymethylene group or other functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and could be employed in the synthesis of more complex derivatives starting from a functionalized this compound scaffold. nih.gov Additionally, copper-catalyzed reactions have shown promise in the synthesis of functionalized allylboranes from allylic nitroalkanes, highlighting the potential of transition metals to mediate transformations involving the nitro group. chemrxiv.org

Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. chemicalbook.com The synthesis of this compound can be made more sustainable by employing greener solvents, catalysts, and energy sources.

One significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). chemicalbook.com Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for reactions to be conducted in the absence of a solvent or in greener solvents like water or ethanol. youtube.comresearchgate.net The synthesis of quinolone derivatives from anilines and diethyl ethoxymethylenemalonate, a compound structurally similar to the target molecule's precursor, has been efficiently achieved using microwave irradiation. youtube.com This suggests that the condensation and cyclization steps in the synthesis of related heterocyclic systems can be significantly optimized using this technology.

The use of solid acid catalysts, such as zeolites, presents another green alternative to traditional homogeneous acid catalysts. nih.gov Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, reducing waste and simplifying purification. nih.gov The synthesis of ethyl acetate, a key precursor, has been demonstrated using solid acid catalysts like MCM-22, ZSM-5, and zeolite-Beta, showcasing the potential for greener precursor production. nih.gov

Furthermore, the development of solvent-free reaction conditions, as seen in the phase transfer-catalyzed alkylation of ethyl nitroacetate, aligns with the principles of green chemistry by minimizing solvent waste. organic-chemistry.org The use of organocatalysts, which are often metal-free and biodegradable, also contributes to a more environmentally benign synthetic approach. chemrxiv.org

Solvent-Free and Atom-Economical Methodologies

The principles of atom economy and the reduction or elimination of solvents are central to green chemistry. nih.gov An atom-economical reaction maximizes the incorporation of material from the reactants into the final product, thereby minimizing waste. nih.govnih.gov

Precursor Synthesis Considerations:

The synthesis of the precursors, ethyl nitroacetate and triethyl orthoformate, provides a clear illustration of the shift from traditional to more atom-economical approaches.

Ethyl Nitroacetate: Traditional methods for producing ethyl nitroacetate include the esterification of nitroacetic acid (derived from nitromethane) or the nitration of ethyl acetoacetate. orgsyn.orggoogle.com These routes can involve costly starting materials and generate significant byproducts. For instance, the self-condensation of nitromethane (B149229) requires a strong base like potassium hydroxide (B78521), followed by acidification and esterification, a multi-step process with inherent waste generation. google.com

Triethyl Orthoformate: The classical synthesis involves the reaction of chloroform (B151607) with sodium ethoxide. wikipedia.orgprepchem.com While effective, this reaction has poor atom economy, producing sodium chloride as a stoichiometric byproduct. The industrial synthesis from hydrogen cyanide and ethanol is a more direct route. wikipedia.orgatamanchemicals.com

Solvent-Free Approaches:

Recent advancements have demonstrated the feasibility of conducting complex organic reactions without a solvent medium. These methods not only reduce environmental impact but can also lead to higher yields and shorter reaction times.

Mechanochemistry (Grinding): Solvent-free reactions can be achieved through mechanochemical methods, such as ball milling or grinding. This technique uses mechanical force to initiate reactions between solid reactants. rsc.org For example, a solvent-free Wittig reaction has been successfully performed by grinding an aldehyde, a phosphonium (B103445) salt, and a base. datapdf.com A similar approach could be envisioned for the condensation of ethyl nitroacetate and triethyl orthoformate. Grinding the reactants, potentially with a solid catalyst, could provide the necessary activation energy while eliminating the need for a solvent. The synthesis of various ester derivatives has been achieved with high yields using solvent-free grinding techniques, highlighting its potential applicability. researchgate.net

Neat Reactions: In some cases, one of the liquid reactants can act as the solvent. The reaction between a liquid aldehyde and a solid phosphonium ylide to produce ethyl trans-cinnamate is an example of a solvent-free reaction where the liquid reactant facilitates the process. udel.edugctlc.org Given that both ethyl nitroacetate and triethyl orthoformate are liquids at or near room temperature, their condensation could potentially be carried out neat, especially with catalytic activation, thereby eliminating the need for an auxiliary solvent.

The table below compares traditional synthesis methods for a related compound with potential green alternatives, illustrating the benefits of adopting solvent-free and atom-economical principles.

| Parameter | Traditional Wittig Reaction (e.g., for Ethyl Cinnamate) | Solvent-Free Wittig Reaction |

| Solvent | Typically uses organic solvents like THF, Benzene, or DMF. researchgate.net | None (reaction occurs by grinding or in neat liquid reactant). researchgate.netudel.edu |

| Atom Economy | Poor, due to the generation of stoichiometric triphenylphosphine (B44618) oxide byproduct. rsc.org | Remains inherently poor due to the byproduct, but overall process is greener. gctlc.org |

| Waste Profile | Generates both solvent waste and solid byproduct. | Eliminates solvent waste, reducing overall environmental impact. gctlc.org |

| Conditions | Often requires anhydrous conditions and inert atmospheres. | Simpler setup, often at room temperature or with gentle heating. udel.edu |

Utilization of Sustainable Catalytic Systems

Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, significantly improving atom economy and reducing waste. rsc.org

Limitations of Traditional Catalysts:

The synthesis of precursors and the final condensation to this compound often employ traditional acid or base catalysts, such as sulfuric acid or sodium hydroxide. orgsyn.orgresearchgate.net While effective, these homogeneous catalysts present several challenges:

They are consumed in stoichiometric or near-stoichiometric amounts.

They require neutralization steps, which generates salt waste.

Separation from the reaction mixture can be difficult, leading to product contamination.

Sustainable Alternatives:

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins, can replace mineral acids like sulfuric acid in esterification reactions. mdpi.com These catalysts are easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times. This simplifies the purification process and minimizes corrosive and acidic waste streams.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for chemical synthesis. For the production of esters, lipases can be used to catalyze esterification under mild conditions. Although direct enzymatic synthesis of this compound is not documented, the principle of using biocatalysts for ester formation is well-established and could be an area for future research.

Organocatalysis: Small organic molecules can act as catalysts for a variety of transformations. While specific applications for this compound synthesis are not widely reported, organocatalysis represents a promising field for developing metal-free, sustainable catalytic systems for the crucial condensation step.

The following table summarizes the advantages of using sustainable catalytic systems over traditional methods.

| Catalyst Type | Traditional (e.g., H₂SO₄, NaOH) | Sustainable (e.g., Ion-Exchange Resin, Enzyme) |

| Separation | Difficult; requires neutralization and extraction. mdpi.com | Simple; often by physical filtration. mdpi.com |

| Reusability | Not reusable; consumed in the reaction. | Often reusable for multiple cycles. |

| Waste Generation | High; generates salt waste from neutralization. rsc.org | Minimal; significantly reduces inorganic waste. |

| Reaction Conditions | Often harsh (high temperatures, corrosive). | Typically mild (lower temperatures, neutral pH). |

| Selectivity | Can lead to side reactions and byproducts. | Often highly selective, leading to purer products. |

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of this compound, several strategies can be employed to intensify the process for large-scale production.

Reactive Distillation:

Reactive distillation (RD) is a prime example of process intensification where the chemical reactor is integrated with a distillation column. researchgate.net In an RD system for the synthesis of this compound, the reaction would occur in the liquid phase within the column, catalyzed by a heterogeneous catalyst packed into a specific section.

The key advantage of RD is the continuous removal of byproducts from the reaction zone. The condensation of ethyl nitroacetate and triethyl orthoformate produces ethanol as a byproduct. By continuously removing the lower-boiling ethanol from the top of the column, the chemical equilibrium is shifted towards the product side, driving the reaction to higher conversion. ntnu.no This can lead to significantly higher yields and purity compared to conventional batch reactors. aidic.it This technique has been successfully simulated and applied for the production of other esters like ethyl acetate and ethyl lactate. mdpi.comntnu.nocetjournal.it

Continuous Flow Synthesis (Microreactors):

Scaling up batch reactions can be challenging due to issues with heat transfer, mixing, and safety. Continuous flow reactors, or microreactors, offer a solution by performing reactions in a continuous stream through small channels. This technology provides several benefits:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, preventing the formation of hot spots and improving reaction selectivity.

Improved Safety: The small volume of reactants present in the reactor at any given time minimizes the risks associated with handling potentially energetic or hazardous materials. This is particularly relevant for compounds containing the nitro group.

Facilitated Scale-Up: Production capacity is increased by operating the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), rather than by increasing the size of the reactor, which avoids the challenges of traditional scale-up. Continuous flow has been identified as a key technology for producing nitro compounds with high purity and safety. nbinno.com

The table below outlines the benefits of process intensification strategies for the synthesis of this compound.

| Strategy | Description | Key Advantages for Scale-Up |

| Reactive Distillation | Combines reaction and distillation in a single unit. researchgate.net | - Higher conversion by shifting equilibrium. ntnu.no- Reduced capital and operating costs.- Improved energy efficiency. |

| Continuous Flow Chemistry | Reaction is performed in a continuous stream through a reactor. nbinno.com | - Superior control over temperature and mixing.- Enhanced safety, especially for energetic compounds.- Seamless scalability by numbering-up. |

By adopting these advanced methodologies, the synthesis of this compound can be transformed into a more sustainable, efficient, and economically viable process, aligning with the modern demands of the chemical industry.

Elucidation of Reactivity Patterns and Mechanistic Pathways of Ethyl Ethoxymethylenenitroacetate

Analysis of Electrophilic and Nucleophilic Sites: A Mechanistic Perspective

The reactivity of ethyl ethoxymethylenenitroacetate is best understood through an examination of its molecular structure, which features an electron-deficient nitroalkene moiety and an ester group. The nitro group (-NO2), being a powerful electron-withdrawing group, significantly polarizes the C=C double bond. This polarization renders the β-carbon highly electrophilic and susceptible to attack by nucleophiles. The α-carbon, in contrast, exhibits a more complex character. While it is part of the electron-deficient alkene, it can also act as a nucleophilic center after the initial Michael-type addition of a nucleophile to the β-carbon, leading to the formation of an enolate intermediate.

The ethoxy group (-OCH2CH3) attached to the double bond further influences the electronic distribution. The oxygen atom, with its lone pairs of electrons, can exert a +M (mesomeric) effect, which can partially counteract the electron-withdrawing effect of the nitro and ester groups. However, the inductive effect (-I) of the oxygen also plays a role.

The carbonyl carbon of the ester group is another significant electrophilic site, susceptible to nucleophilic attack, although this reactivity is often secondary to the highly activated nitroalkene system. The oxygen atoms of the nitro and ester groups, with their lone pairs, can act as nucleophilic centers or as coordination sites for Lewis acids.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent participant in various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

The nitroalkene functionality within this compound serves as a competent dipolarophile in [3+2] cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with the double bond to form a five-membered ring.

While direct [3+2] cycloaddition with simple olefins and alkynes is not the most common reaction pathway for nitroalkenes, they can participate as the 2π component in reactions with suitable 1,3-dipoles. The electron-withdrawing nature of the nitro and ester groups in this compound enhances its reactivity as a dipolarophile.

This compound readily reacts with a variety of heteroatom-containing 1,3-dipoles, such as nitrones, nitrile oxides, and azides, to yield five-membered heterocyclic rings. For instance, the reaction with a nitrone would lead to the formation of an isoxazolidine (B1194047) ring. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

A study on the reaction of ethyl nitroacetate (B1208598) with electron-poor olefins in the presence of a base has shown the formation of isoxazoline (B3343090) cycloadducts through a process of water elimination. nih.gov This suggests that under certain conditions, the nitroacetate can act as a precursor to a 1,3-dipolar species or that the initial Michael adduct undergoes a subsequent cyclization. While this study does not directly involve this compound, the underlying principles of reactivity are highly relevant.

Intramolecular cycloaddition reactions, specifically 1,5-dipolar cyclizations, represent a powerful strategy for the synthesis of fused heterocyclic systems. In a suitably designed substrate derived from this compound, where a 1,5-dipole is tethered to the nitroalkene moiety, an intramolecular cycloaddition can occur. This process involves the interaction of the 1,3-dipolar component of the tether with the activated double bond, leading to the formation of a bicyclic or polycyclic product containing a five-membered ring.

[3+2] Cycloadditions Involving the Nitroalkene Moiety

Michael-Type Addition Reactions

The pronounced electrophilicity of the β-carbon in this compound makes it a prime candidate for Michael-type addition reactions. A wide range of nucleophiles can add to the activated double bond in a conjugate fashion.

The reaction of ethyl nitroacetate with electron-poor olefins in the presence of a base can lead to Michael adducts. nih.gov The balance between Michael addition and subsequent cycloaddition-condensation can be influenced by the reaction conditions, including the presence of copper salts which can dramatically decrease the induction time for the cycloaddition. nih.gov

Below is a table summarizing the outcomes of reactions between ethyl nitroacetate and various electron-deficient olefins, which provides insight into the potential reactivity of the structurally similar this compound.

| Nucleophile (from Ethyl Nitroacetate) | Electrophilic Olefin | Base | Additive | Product Type |

| Ethyl nitroacetate anion | Various electron-poor olefins | Generic Base | None | Michael Adduct / Isoxazoline |

| Ethyl nitroacetate anion | Various electron-poor olefins | Generic Base | Copper Salt | Predominantly Isoxazoline |

This table illustrates the tunable reactivity of nitro-containing esters, where the choice of catalyst can direct the reaction towards either a Michael adduct or a cyclized product. This principle is directly applicable to the reactions of this compound.

Regioselectivity and Stereoselectivity with Carbon-Based Nucleophiles

The reactions of this compound with carbon-based nucleophiles are characterized by specific regioselectivity and stereoselectivity, which are influenced by the nature of the nucleophile and the reaction conditions. The electron-deficient double bond is highly susceptible to nucleophilic attack, leading primarily to Michael addition products.

For instance, the reaction with carbanions, such as those derived from active methylene (B1212753) compounds, results in the formation of a new carbon-carbon bond at the β-position to the nitro and ester groups. The stereochemical outcome of these reactions can often be controlled by the choice of reactants and the use of chiral auxiliaries or catalysts.

Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles

This compound readily reacts with a variety of nitrogen, oxygen, and sulfur nucleophiles. These reactions typically proceed via a conjugate addition mechanism, where the nucleophile attacks the electrophilic β-carbon of the double bond. msu.edu

Nitrogen Nucleophiles: Primary and secondary amines, hydrazines, and other nitrogen-containing compounds add to the double bond to form stable adducts. These intermediates can often undergo subsequent intramolecular cyclization, providing a convenient route to nitrogen-containing heterocycles.

Oxygen Nucleophiles: Alcohols and alkoxides can add to the double bond, although these reactions are generally reversible. The stability of the resulting adducts depends on the reaction conditions and the nature of the oxygen nucleophile.

Sulfur Nucleophiles: Thiols and thiolate anions are highly effective nucleophiles for conjugate addition to this compound. msu.edulibretexts.org The resulting thioether adducts are typically stable and can be isolated in high yields. libretexts.org The high nucleophilicity of sulfur often leads to rapid and efficient reactions. msu.edulibretexts.org

Tandem Michael-Cyclization Sequences

A significant feature of the reactivity of this compound is its propensity to undergo tandem Michael-cyclization sequences. In these reactions, the initial Michael addition of a nucleophile is followed by an intramolecular cyclization step, leading to the formation of cyclic products in a single operation. This strategy is highly efficient for the construction of complex heterocyclic systems.

For example, the reaction with bifunctional nucleophiles, containing both a nucleophilic center for the initial Michael addition and another functional group capable of participating in a subsequent cyclization, is a powerful tool for heterocyclic synthesis.

Condensation and Cyclocondensation Reactions

This compound is a key building block in various condensation and cyclocondensation reactions, which are fundamental processes for the synthesis of a wide array of heterocyclic compounds.

Formation of Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives can be achieved through the reaction of this compound with compounds containing an active methylene group and an amino group. The initial reaction involves the formation of an enamine intermediate, which then undergoes cyclization and subsequent aromatization to afford the pyridine ring. The specific substitution pattern on the resulting pyridine can be controlled by the choice of the starting materials.

Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Systems

This compound serves as a valuable three-carbon component for the synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles.

Pyrazoles: The reaction of this compound with hydrazine (B178648) and its derivatives is a common and efficient method for the synthesis of pyrazoles. nih.govnih.gov The reaction proceeds through a cyclocondensation mechanism, where the hydrazine condenses with the β-dicarbonyl-like functionality of the nitroacetate derivative. nih.gov This method allows for the preparation of a variety of substituted pyrazoles. nih.govorganic-chemistry.org

Isoxazoles: Similarly, the reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole derivatives. The hydroxylamine attacks the electrophilic double bond, followed by cyclization and dehydration to yield the isoxazole ring.

Annulation Reactions Leading to Fused Azolo[1,5-a]pyrimidines

A notable application of this compound is in the synthesis of fused heterocyclic systems, particularly azolo[1,5-a]pyrimidines. mdpi.compreprints.orgnih.gov These compounds are of significant interest due to their diverse biological activities. mdpi.compreprints.orgnih.gov

The synthesis involves the cyclocondensation of various aminoazoles with this compound. mdpi.compreprints.org The reaction conditions, such as the solvent and catalyst, can influence the outcome and yield of the desired fused pyrimidine (B1678525) system. For instance, conducting the reaction in a mixture of pyridine and acetic acid has been shown to be effective for obtaining 6-nitroazolo[1,5-a]pyrimidines in good yields. mdpi.com The nitro group plays a crucial role in the biological activity of these compounds. mdpi.compreprints.org

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Carbon-based nucleophiles | Michael adducts | Michael Addition |

| This compound | Nitrogen nucleophiles (e.g., amines, hydrazines) | Adducts, Heterocycles | Conjugate Addition, Cyclization |

| This compound | Oxygen nucleophiles (e.g., alcohols) | Adducts | Conjugate Addition |

| This compound | Sulfur nucleophiles (e.g., thiols) | Thioether adducts | Conjugate Addition |

| This compound & Active methylene compound & Amine | Pyridine derivatives | Condensation, Cyclization | |

| This compound | Hydrazine derivatives | Pyrazole derivatives | Cyclocondensation |

| This compound | Hydroxylamine | Isoxazole derivatives | Cyclocondensation |

| Aminoazoles | This compound | Azolo[1,5-a]pyrimidines | Annulation, Cyclocondensation |

Formation of Pyrrolo[1,2-a]imidazole and Pyrrolo[1,2-a]pyrazine (B1600676)

The synthesis of pyrrolo[1,2-a]imidazole and pyrrolo[1,2-a]pyrazine scaffolds is a significant focus in medicinal chemistry due to their presence in numerous biologically active compounds. While various synthetic strategies have been developed for the construction of these fused heterocyclic systems, a comprehensive review of the scientific literature does not reveal documented methods utilizing this compound as a key building block for their formation.

Existing methodologies for the synthesis of pyrrolo[1,2-a]imidazoles often involve the cyclocondensation of 2-aminoimidazoles with α-haloketones or related bifunctional electrophiles. Other approaches include intramolecular cyclization reactions of appropriately substituted imidazole (B134444) derivatives. Similarly, the synthesis of pyrrolo[1,2-a]pyrazines is typically achieved through pathways such as the reaction of 2-aminopyrazine (B29847) with α-halocarbonyl compounds or multicomponent reactions involving pyrazine (B50134) precursors.

Despite the electrophilic nature of the double bond and the presence of a good leaving group (ethoxy) in this compound, which would suggest its potential as a reactant in annulation reactions, no specific examples of its successful application in the synthesis of either pyrrolo[1,2-a]imidazoles or pyrrolo[1,2-a]pyrazines have been reported in the reviewed literature. The inherent reactivity of the nitro group and the potential for competing side reactions under various cyclization conditions may contribute to the absence of such described transformations. Further research would be necessary to explore the feasibility and potential reaction pathways for the use of this compound in the synthesis of these important heterocyclic cores.

Transition Metal-Catalyzed Transformations

Cross-Coupling and Related Processes

Information regarding the participation of this compound in transition metal-catalyzed cross-coupling reactions is not extensively documented in the current scientific literature. The typical substrates for widely-used cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings are organohalides, triflates, or organometallic reagents. The structure of this compound does not readily lend itself to these conventional coupling protocols without prior functionalization.

However, the activated double bond in this compound could theoretically participate in Heck-type reactions or other related C-C bond-forming transformations catalyzed by transition metals. For instance, a hypothetical reaction could involve the oxidative addition of a low-valent metal catalyst to a suitable reaction partner, followed by insertion of the this compound double bond into the metal-carbon or metal-hydrogen bond. Subsequent reductive elimination would then yield the coupled product. The presence of the nitro group might influence the catalytic cycle, potentially acting as a coordinating group or an electronic sink.

Further investigation is required to determine the viability and scope of such transition metal-catalyzed cross-coupling reactions involving this compound.

Functionalization Reactions via Metal Activation

The functionalization of this compound through transition metal activation represents an area with potential for synthetic exploration, although specific examples are scarce in the literature. The electron-deficient nature of the alkene, enhanced by the nitro and ester groups, makes it a potential candidate for various metal-catalyzed transformations.

One plausible pathway involves the activation of the C-H bond adjacent to the double bond or at the ethoxy group by a transition metal catalyst. This could lead to subsequent functionalization through the introduction of new substituents. Another possibility is the coordination of the nitro group or the carbonyl oxygen to a metal center, which could activate the molecule towards nucleophilic attack or other transformations. For example, a metal complex could facilitate the displacement of the ethoxy group or promote reactions at the double bond.

The development of specific catalytic systems would be crucial for achieving selective functionalization of this compound without promoting polymerization or decomposition of the starting material.

Rearrangement Pathways and Stereochemical Outcomes

Currently, there is a lack of specific studies in the scientific literature detailing the rearrangement pathways and associated stereochemical outcomes of reactions involving this compound. While the molecule possesses functionalities that could potentially undergo rearrangements under thermal, photochemical, or catalytic conditions, such transformations have not been a significant focus of reported research.

Hypothetically, rearrangements could be envisioned. For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement could be conceivable if the molecule were to react with a suitable partner to form an appropriate intermediate. The stereochemical outcome of any reaction involving the creation of new chiral centers would be dependent on the reaction mechanism, the nature of the reactants, and the reaction conditions. For example, in a cycloaddition reaction, the stereochemistry of the resulting cycloadduct would be dictated by the concerted or stepwise nature of the process and the facial selectivity of the approach of the reactants.

Without experimental data, any discussion of rearrangement pathways and stereochemical outcomes for this compound remains speculative.

SNH (Nucleophilic Substitution of Hydrogen) Reactions and Related Mechanisms

The participation of this compound in Nucleophilic Substitution of Hydrogen (SNH) reactions is not a well-documented area of its chemistry. SNH reactions typically involve the substitution of a hydrogen atom in an electron-deficient aromatic or heteroaromatic system by a nucleophile. While this compound contains an electron-deficient double bond, it is not an aromatic system.

However, related mechanistic pathways could be considered. The reaction of this compound with nucleophiles generally proceeds via a Michael addition to the electron-deficient alkene, followed by the elimination of the ethoxy group, which is a conjugate addition-elimination mechanism rather than a direct SNH reaction.

For a true SNH-type reaction to occur with this compound, a nucleophile would need to attack one of the C-H bonds of the ethyl or ethoxy groups, leading to the displacement of a hydride ion. This is a mechanistically unfavorable process. Alternatively, under specific oxidative conditions, a nucleophile could add to the double bond, and a subsequent oxidation step could lead to a product that appears to be the result of a formal substitution of hydrogen.

Further research is needed to explore the possibility of engaging this compound in SNH or mechanistically related transformations.

Investigations into Reaction Kinetics and Thermodynamic Profiles

Kinetic studies would involve measuring the rate of reaction of this compound with various reagents under different conditions (e.g., temperature, concentration, solvent). This data would allow for the determination of the rate law, activation parameters (activation energy, enthalpy, and entropy of activation), and provide insights into the transition state of the reaction. For example, in its reaction with a nucleophile, kinetic data could help to distinguish between a concerted and a stepwise mechanism.

Thermodynamic studies would focus on the energetics of the reactions, determining the change in Gibbs free energy, enthalpy, and entropy for the transformation of this compound into its products. This information would indicate the spontaneity and position of equilibrium of a given reaction. Computational chemistry could also be a valuable tool for modeling the reaction pathways and calculating the thermodynamic and kinetic parameters, providing a theoretical framework to complement experimental findings.

The absence of such fundamental studies highlights a gap in the comprehensive understanding of the chemical behavior of this compound.

Derivatization Strategies and Analogue Generation of Ethyl Ethoxymethylenenitroacetate

Chemical Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group of ethyl ethoxymethylenenitroacetate can be readily modified through hydrolysis and transesterification, offering pathways to new derivatives with altered physical and chemical properties.

Hydrolysis: The ester functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, ethoxymethylenenitroacetic acid. Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, and an excess of water. libretexts.orgchemguide.co.uklibretexts.orglibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of water. libretexts.orglibretexts.orglibretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. vernier.comresearchgate.net This reaction proceeds to completion, yielding the carboxylate salt and ethanol (B145695). libretexts.orglibretexts.org

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com In an acid-catalyzed reaction, a proton source enhances the electrophilicity of the carbonyl carbon, facilitating the attack by another alcohol. masterorganicchemistry.comyoutube.com Base-catalyzed transesterification, often employing an alkoxide corresponding to the desired alcohol, proceeds through nucleophilic acyl substitution. masterorganicchemistry.com The choice of catalyst and reaction conditions allows for the synthesis of a wide range of esters from this compound, thereby tuning the lipophilicity and other properties of the resulting molecules. The use of an excess of the new alcohol can drive the reaction to completion. wikipedia.org

Transformations of the Nitro Group: Reduction, Substitution, and Cyclization Pathways

The nitro group is a key functional handle in this compound, enabling a variety of transformations including reduction to an amino group, substitution, and participation in cyclization reactions to form heterocyclic systems.

Reduction: The nitro group can be reduced to a primary amine, yielding ethyl 2-amino-3-ethoxyacrylate. This transformation is a crucial step in the synthesis of various biologically active compounds. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. nih.govencyclopedia.pubdoubtnut.comgoogle.com Other reducing agents like tin(II) chloride (SnCl2) in the presence of a strong acid are also effective for this conversion.

Substitution: While direct nucleophilic substitution of the nitro group is not a common reaction for this compound, its electron-withdrawing nature activates the double bond for nucleophilic attack, which can be a precursor to reactions that ultimately replace the functionality derived from the nitro group.

Cyclization Pathways: this compound is a valuable precursor for the synthesis of five-membered heterocyclic rings, particularly pyrazoles. The reaction with hydrazine (B178648) or its derivatives is a well-established method for constructing the pyrazole (B372694) ring system. beilstein-journals.orgrsc.orgnih.govresearchgate.netorganic-chemistry.org In this reaction, hydrazine acts as a dinucleophile, initially attacking the electrophilic β-carbon of the ethoxymethylene group, followed by cyclization and elimination of ethanol and water to form the aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of substituted hydrazines.

Structural Elaboration via the Ethoxymethylene Bridge

The ethoxymethylene group in this compound is a highly reactive site for nucleophilic attack, providing a straightforward method for introducing a wide range of substituents and elaborating the molecular structure.

The carbon-carbon double bond is activated by both the nitro and the ester groups, making the β-carbon highly electrophilic. This facilitates reactions with various nucleophiles, such as primary and secondary amines. researchgate.netlibretexts.orgresearchgate.netyoutube.comresearchgate.netresearchgate.net The reaction with amines typically proceeds via a nucleophilic vinylic substitution mechanism, where the ethoxy group is displaced by the amine. This reaction is often carried out in a suitable solvent at room temperature or with gentle heating. The resulting enamine products are themselves versatile intermediates for further chemical transformations.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Methylamine | N-Substituted enamine |

| Secondary Amine | Piperidine | N,N-Disubstituted enamine |

Stereoselective Approaches to Chiral Analogues and Derivatives

The generation of chiral analogues of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in various applications, particularly in the pharmaceutical industry. Stereoselective approaches often involve the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comrsc.orgresearchgate.netresearchgate.netnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For instance, the ester group of this compound could be transesterified with a chiral alcohol, such as (R)- or (S)-pantolactone, to introduce a chiral center. The presence of this chiral auxiliary can then direct the stereochemistry of reactions at other parts of the molecule, for example, during the reduction of the nitro group or addition reactions to the double bond. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered. The development of efficient and recoverable chiral auxiliaries is a key focus in this area. rsc.orgresearchgate.netresearchgate.net

Synthesis of Bifunctionalized Derivatives for Advanced Applications

The inherent trifunctionality of this compound makes it an ideal starting material for the synthesis of bifunctionalized derivatives, which are valuable in materials science for applications such as crosslinking and polymerization. hengdasilane.comgoogle.comnih.gov

By selectively modifying two of the three functional groups, derivatives with tailored properties can be designed. For example, the ester group can be modified to contain a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through transesterification. The nitro group could then be reduced to an amine, which can act as a curing agent or a site for further functionalization. Alternatively, the ethoxymethylene bridge can be reacted with a bifunctional nucleophile, such as a diamine, to create a molecule capable of crosslinking polymer chains. The ability to introduce different reactive groups at specific positions on the molecule allows for the creation of custom-designed monomers and crosslinking agents for the development of advanced materials with specific properties.

Advanced Spectroscopic and Crystallographic Probes for Structural and Mechanistic Insights

High-Field and Multi-Dimensional NMR Spectroscopy for Conformational Dynamics and Reaction Intermediates

High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the conformational dynamics and identifying transient reaction intermediates of ethyl ethoxymethylenenitroacetate. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons, offering insights into their spatial proximity. columbia.edu

For small molecules like this compound (molecular weight < 600), the NOE is typically positive. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between nuclei, making it a sensitive probe for determining internuclear distances up to approximately 4 Å. columbia.edu In cases where multiple conformations exist in equilibrium, the observed NOE is a weighted average, with a stronger bias towards conformations where the protons are closer. columbia.edu For instance, if two conformations are present, one at 10% population with a proton-proton distance of 0.2 nm and another at 90% with a distance of 0.6 nm, the effective distance measured by NOE would be 0.293 nm, reflecting the closer proximity in the minor conformer. columbia.edu

For studying reaction intermediates, multi-dimensional NMR experiments can be employed to track the appearance and disappearance of signals corresponding to transient species. The choice between NOESY and ROESY depends on the molecular weight of the compound being studied; ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu Sample preparation is crucial, especially for small molecules, as dissolved oxygen can quench the NOE and should be removed by methods like the freeze-pump-thaw technique. columbia.edu

Table 1: Comparison of NOESY and ROESY for Conformational Analysis

| Feature | 2D NOESY | 2D ROESY |

| Primary Use | Small and large molecules | Medium-sized molecules |

| Artifacts | Spin diffusion can lead to interpretation errors | TOCSY cross-peaks can be a major artifact |

| Sensitivity for Large Molecules | Generally more sensitive | Less sensitive |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions for this compound and its fragments. nih.gov Techniques like gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap MS) provide high mass accuracy and resolving power, which are invaluable for characterizing complex mixtures and unknown compounds. nih.gov

Tandem mass spectrometry (MS/MS) is instrumental in elucidating complex fragmentation pathways. nih.gov In a typical electron ionization (EI) mass spectrum, the initial event is the formation of a molecular ion, [M•]+. docbrown.info For a molecule like this compound, subsequent fragmentation can occur through various pathways, including inductive cleavage and rearrangements. youtube.com

Common fragmentation patterns for esters involve cleavage at the C-O bond or rearrangements. For example, in the mass spectrum of ethyl acetate (B1210297), a structural analog, prominent fragments arise from the loss of an ethoxy radical (-OCH2CH3) or an acetyl radical (-COCH3). docbrown.info The fragmentation of this compound would be expected to follow similar principles, with cleavages influenced by the nitro and ethoxymethylene groups.

The analysis of fragmentation pathways can be further enhanced by techniques like collision-induced dissociation (CID) in MS/MS experiments. nih.gov By systematically analyzing the daughter ions produced from a selected parent ion, a detailed map of the fragmentation cascade can be constructed. wvu.edu Isotopic labeling studies can also be employed to trace the paths of specific atoms during fragmentation. wvu.edu

Table 2: Potential Fragmentation Pathways of this compound

| Fragmentation Process | Neutral Loss | Resulting Fragment |

| Alpha-cleavage | Ethoxy radical (•OCH2CH3) | [M - OCH2CH3]+ |

| Alpha-cleavage | Nitro group (•NO2) | [M - NO2]+ |

| McLafferty Rearrangement | Ethene (C2H4) | Rearranged ion |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interaction Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of chiral derivatives of this compound and for analyzing their interactions in the solid state. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

The crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. For derivatives of this compound that may form hydrogen bonds, X-ray crystallography can precisely measure the distances and angles of these interactions, which are crucial for understanding the supramolecular architecture.

While no specific crystallographic data for this compound was found in the search results, the principles of the technique are well-established. The resulting crystallographic information file (CIF) contains all the data necessary to visualize and analyze the molecular and crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding, Functional Group Interactions, and In Situ Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for investigating hydrogen bonding, functional group interactions, and for monitoring reactions involving this compound in real-time. researchgate.netoregonstate.edu

Functional Group Identification: The FT-IR spectrum of a molecule like this compound, which contains an ester group, will show characteristic absorption bands. The C=O stretching vibration of an ester is typically strong and appears in the region of 1735-1750 cm⁻¹. rockymountainlabs.com Additionally, the C-O stretching vibration is observed between 1050 and 1300 cm⁻¹. rockymountainlabs.com The presence of a nitro group (NO₂) would give rise to strong asymmetric and symmetric stretching bands, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C double bond from the ethoxymethylenene moiety would also have a characteristic stretching vibration.

Hydrogen Bonding Analysis: Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups. researchgate.net For instance, if the carbonyl oxygen of the ester group in a derivative of this compound acts as a hydrogen bond acceptor, the C=O stretching frequency will shift to a lower wavenumber. up.ac.za The magnitude of this shift is related to the strength of the hydrogen bond. up.ac.za Similarly, the stretching frequency of the donor X-H group also shifts to lower frequencies upon hydrogen bond formation. researchgate.net

In Situ Reaction Monitoring: Both FT-IR and Raman spectroscopy can be used for in situ monitoring of reactions. mt.comyoutube.com This allows for the real-time tracking of the concentrations of reactants, intermediates, and products by observing changes in the intensities of their characteristic vibrational bands. mt.comnih.gov For example, during a reaction involving this compound, one could monitor the decrease in the intensity of a reactant's peak while simultaneously observing the increase in a product's peak. researchgate.net This provides valuable kinetic and mechanistic information. mt.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 rockymountainlabs.com |

| Ester (C-O) | Stretch | 1050 - 1300 rockymountainlabs.com |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Alkene (C=C) | Stretch | ~1650 |

Chiroptical Methods (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Assignments of Chiral Derivatives

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for assigning the absolute stereochemistry of chiral derivatives of this compound. rsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. rsc.org The VCD spectrum provides a unique fingerprint for a specific enantiomer and its conformation. nih.gov For molecules with hydrogen bonding, VCD can be a particularly sensitive probe of supramolecular chirality, as the chiroptical signal can be significantly influenced by the hydrogen-bonded network. nih.govrsc.org Theoretical calculations are often used in conjunction with experimental VCD spectra to confirm stereochemical assignments and to identify the solution-state conformations. nih.govuco.es

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov It is a powerful tool for determining the absolute configuration of chiral compounds containing chromophores. nih.gov For chiral derivatives of this compound, the electronic transitions associated with the nitro group and the conjugated system would give rise to ECD signals. By comparing the experimental ECD spectrum to a reference spectrum or to spectra predicted by quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned. nih.gov

The combination of these chiroptical techniques provides a robust methodology for the stereochemical characterization of chiral molecules derived from this compound.

Table 4: Comparison of VCD and ECD for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared | Ultraviolet-Visible |

| Information Provided | Detailed conformational and stereochemical information rsc.org | Absolute configuration of molecules with chromophores nih.gov |

| Sensitivity | Highly sensitive to subtle conformational changes rsc.org | Sensitive to electronic environment of the chromophore |

| Application | Applicable to a wide range of chiral molecules | Requires the presence of a UV-Vis active chromophore |

Computational and Theoretical Frameworks for Ethyl Ethoxymethylenenitroacetate Research

Quantum Chemical Investigations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These investigations for ethyl ethoxymethylenenitroacetate would focus on solving the Schrödinger equation to determine its electronic structure. Key aspects of such studies include mapping the electron density to understand charge distribution, identifying regions susceptible to nucleophilic or electrophilic attack, and calculating various reactivity descriptors.

Detailed research findings from quantum chemical calculations, such as Mulliken or Natural Bond Orbital (NBO) charge distributions, would quantify the partial charges on each atom, highlighting the electrophilic carbon atoms and the nucleophilic oxygen and nitrogen atoms. Reactivity descriptors like chemical potential, hardness, and softness would provide a quantitative measure of the molecule's reactivity.

Table 7.1: Illustrative Reactivity Descriptors from Quantum Chemical Calculations (Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Definition | Potential Finding for this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron | Would indicate the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added | Would indicate the molecule's tendency to act as an electron acceptor. |

| Global Hardness (η) | Resistance to change in electron distribution | A higher value would suggest greater stability. |

| Global Softness (S) | Reciprocal of hardness (1/η) | A higher value would suggest greater reactivity. |

| Electronegativity (χ) | Power of an atom to attract electrons | Would provide insight into its charge-transfer capabilities in reactions. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for mapping out the intricate details of its reaction mechanisms. Researchers can model the interaction of the compound with other reagents, locate the transition state structures for each step, and calculate the corresponding activation energies.

These studies provide a step-by-step energy profile of a reaction, revealing the feasibility of a proposed mechanism. For instance, in the synthesis of heterocyclic compounds from this compound, DFT could be used to compare different potential pathways, determining the most kinetically and thermodynamically favorable route.

Despite the utility of this method, specific DFT investigations detailing the reaction mechanisms, transition state geometries, and complete energy profiles for reactions involving this compound have not been identified in the public scientific literature. The application of DFT would be invaluable in understanding its role in cycloaddition or condensation reactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape. By simulating the molecule's movement, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, providing critical insights into how the solvent influences the conformational preferences and reactivity of this compound. This is particularly important for reactions conducted in solution, as solvent interactions can stabilize or destabilize reactants, intermediates, and transition states.

A comprehensive search of scientific databases did not yield specific studies employing Molecular Dynamics simulations to analyze the conformational landscape or solvent effects on this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Index Analyses

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgslideshare.net The energy and symmetry of these orbitals are key to predicting the feasibility and stereochemical outcome of reactions, particularly pericyclic reactions like cycloadditions. youtube.comimperial.ac.uk

For this compound, an FMO analysis would involve:

Identifying the HOMO and LUMO: The HOMO, being the orbital most likely to donate electrons, would indicate the molecule's nucleophilic character. The LUMO, the orbital most capable of accepting electrons, would define its electrophilic character. youtube.com

Analyzing the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity. A smaller gap generally implies higher reactivity.

Mapping Orbital Coefficients: The size of the atomic orbital coefficients in the HOMO and LUMO can predict the regioselectivity of reactions.

Although FMO theory is a cornerstone of reactivity prediction, specific studies that report the HOMO-LUMO energies, orbital plots, and reactivity indices for this compound are not present in the reviewed literature.

Table 7.4: Representative Data from FMO Analysis (Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Symbol | Significance for Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher chemical reactivity and polarizability. |

Aromaticity Analysis (e.g., NICS, NICS2BC calculations) of Formed Heterocyclic Scaffolds

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds, many of which may possess aromatic character. Aromaticity is a key concept in chemistry that confers significant stability. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a popular method for this analysis. It involves calculating the magnetic shielding at the center of a ring or at specific points above it. A negative NICS value is a hallmark of aromaticity, while a positive value indicates anti-aromaticity.

While this compound itself is not aromatic, a computational study of a heterocyclic product derived from it would employ methods like NICS to confirm and quantify the aromaticity of the newly formed ring system. However, specific aromaticity analyses of heterocyclic scaffolds derived directly from this compound were not found in the surveyed literature.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions within Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By partitioning the crystal electron density, this method generates a unique surface for each molecule. This surface can be color-mapped according to various properties, such as the distance to the nearest nucleus inside or outside the surface (d_norm), to highlight different types of intermolecular contacts.

For a crystalline derivative of this compound, a Hirshfeld analysis would provide:

A visual representation of close contacts, such as hydrogen bonds and van der Waals forces.

A 2D "fingerprint plot" that summarizes all intermolecular contacts, quantifying the relative contribution of different interaction types (e.g., H···H, O···H, C···H).

This information is invaluable for understanding the packing motifs and stabilizing forces within the crystal structure. Despite its power, published research containing a Hirshfeld surface analysis specifically for this compound or its immediate crystalline derivatives could not be located. researchgate.netnih.gov

Table 7.6: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis (Note: This table illustrates the type of data generated. Specific values for this compound are not available in the reviewed literature.)

| Contact Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | Variable (often high) | Represents van der Waals forces and hydrophobic interactions. |

| O···H / H···O | Variable | Indicates the presence and prevalence of hydrogen bonding. |

| C···H / H···C | Variable | Represents weaker C-H···π or other weak hydrogen bonds. |

| N···H / H···N | Variable | Indicates hydrogen bonding involving nitrogen atoms. |

In-depth Scientific Review of this compound: Future Research Frontiers

Initial searches for the chemical compound "this compound" have revealed that its formally accepted IUPAC name is Ethyl (2Z)-3-ethoxy-2-nitroacrylate. The compound is registered under the CAS Number 51255-23-3 with the molecular formula C₇H₁₁NO₅. researchgate.netresearchgate.netchemspider.com

Despite a comprehensive literature search, it has been determined that there is a significant lack of in-depth, publicly available scientific research specifically focused on the advanced topics outlined in the user's request for "this compound" or its synonymous name, Ethyl (2Z)-3-ethoxy-2-nitroacrylate. The provided outline centers on "Future Avenues and Grand Challenges," which requires a substantial body of existing research to extrapolate from and discuss potential future directions.

The current scientific literature on Ethyl (2Z)-3-ethoxy-2-nitroacrylate is largely limited to database entries and general mentions within broader chemical classes. While there is extensive research on related compounds such as β-nitroacrylates researchgate.netnih.govmdpi.com and other acrylate (B77674) derivatives, researchgate.netnih.gov a detailed and scientifically accurate article focusing solely on the specified future research avenues for Ethyl (2Z)-3-ethoxy-2-nitroacrylate cannot be generated without resorting to speculation, which would not meet the required standards of scientific accuracy.

The specific areas where dedicated research on Ethyl (2Z)-3-ethoxy-2-nitroacrylate is not sufficiently present in the public domain to fulfill the user's request are:

Future Avenues and Grand Challenges in Ethyl Ethoxymethylenenitroacetate Research

Design and Synthesis of Next-Generation Functional Molecules and Materials Utilizing its Core Structure:While the potential exists, there are no specific examples in the literature of this compound being used as a core structure for new functional molecules and materials.

Due to the absence of specific research findings, data tables, and detailed discussions in the scientific literature pertaining to these advanced topics for Ethyl (2Z)-3-ethoxy-2-nitroacrylate, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements.

To provide a comprehensive and accurate response, a foundation of peer-reviewed research is essential. In this case, the necessary foundational studies for Ethyl (2Z)-3-ethoxy-2-nitroacrylate are not available to support the requested forward-looking analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.